molecular formula C13H15NO3 B3378526 (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid CAS No. 1430398-57-4

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

Cat. No.: B3378526
CAS No.: 1430398-57-4
M. Wt: 233.26 g/mol
InChI Key: PTIOADUSEPAKPX-ZZXKWVIFSA-N
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Description

Contextualization within the Field of Aromatic Propenoic Acids Research

Aromatic propenoic acids, with cinnamic acid ((2E)-3-phenylprop-2-enoic acid) as the parent compound, are a well-established class of molecules with a wide range of biological activities. researchgate.netnih.gov These compounds are naturally occurring in various plants and are known for their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. jocpr.comnih.gov The basic structure, consisting of a phenyl ring, a propenoic acid group, and an alkene double bond, allows for numerous modifications to enhance or specialize their therapeutic effects. nih.gov

The research into aromatic propenoic acid derivatives has demonstrated that the nature and position of substituents on the phenyl ring can significantly influence their biological efficacy. nih.gov For instance, the addition of hydroxyl or methoxy (B1213986) groups has been shown to be important for activities such as insulin (B600854) release and hepatoprotection. jocpr.comnih.gov The versatility of this scaffold makes it a continued focus of research for the development of new therapeutic agents. nih.gov

Significance of Morpholine-Containing Scaffolds in Modern Chemical Biology

The morpholine (B109124) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. nih.govjchemrev.com This heterocyclic motif is valued for its ability to improve the physicochemical, metabolic, and pharmacokinetic properties of a molecule. nih.govresearchgate.net The presence of the morpholine ring can enhance solubility, membrane permeability, and metabolic stability, which are crucial for drug development. researchgate.nettandfonline.com

Morpholine and its derivatives have been associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. jchemrev.comresearchgate.net The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or as a scaffold that correctly orients other functional groups for optimal interaction with receptors or enzymes. nih.govacs.org Its well-balanced lipophilic-hydrophilic profile also makes it particularly useful in the development of drugs targeting the central nervous system. acs.orgnih.gov

Overview of Existing Research on Related Compounds and Identified Gaps

While specific research on (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is limited, studies on related compounds provide a basis for understanding its potential. Research on cinnamic acid derivatives has explored a vast chemical space, with modifications on the phenyl ring, the carboxylic acid group, and the alkene bond. nih.gov These studies have led to the identification of compounds with potent and specific biological activities. nih.gov

Similarly, a multitude of morpholine-containing compounds have been synthesized and evaluated for various therapeutic applications. For example, morpholino-phenylquinazolines have been investigated as inhibitors of PI3 kinase, an important target in cancer therapy. nih.gov Additionally, morpholinopyrimidine derivatives have been explored as anti-inflammatory agents. rsc.org

The clear research gap is the specific combination of the 4-morpholinophenyl group with the propenoic acid structure. The synthesis and biological evaluation of this specific compound would address this gap and provide insights into the synergistic or unique properties that may arise from the combination of these two well-established pharmacophores.

Academic Research Objectives for this compound

Based on the known biological activities of its constituent parts, several academic research objectives can be proposed for this compound. A primary objective would be the synthesis and full chemical characterization of the compound. Following this, a comprehensive biological evaluation would be warranted.

Given the established anticancer properties of both cinnamic acid derivatives and morpholine-containing compounds, a key research direction would be to investigate the cytotoxic and antiproliferative effects of this molecule against a panel of human cancer cell lines. nih.govjchemrev.com Another important objective would be to assess its anti-inflammatory potential, as both parent scaffolds have demonstrated activity in this area. researchgate.netjchemrev.com

Furthermore, due to the favorable properties that the morpholine ring imparts for CNS penetration, exploring the neuropharmacological activities of this compound would be a valid research avenue. acs.orgnih.gov This could include investigating its effects on enzymes and receptors involved in neurodegenerative diseases. tandfonline.com Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, would also be a crucial objective to understand the key molecular features responsible for any observed biological activity.

Interactive Data Table of Related Compounds

Compound NameParent ScaffoldKey Research Finding
Cinnamic acidAromatic Propenoic AcidExhibits antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netjocpr.com
4-Morpholino-2-phenylquinazolinesMorpholine-Containing ScaffoldInvestigated as inhibitors of PI3 kinase for cancer therapy. nih.gov
Morpholinopyrimidine derivativesMorpholine-Containing ScaffoldExplored as potential anti-inflammatory agents. rsc.org
Caffeic acidAromatic Propenoic AcidShows hepatoprotective and antioxidant activities. jocpr.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIOADUSEPAKPX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of the (2E) Isomer

The geometry of the carbon-carbon double bond is a critical determinant of the biological activity of cinnamic acid derivatives. The (2E) isomer is often the desired stereoisomer, necessitating synthetic methods that provide high stereoselectivity. Key strategies include olefination reactions and palladium-catalyzed cross-couplings.

Investigation of Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions are fundamental for the construction of the α,β-unsaturated carbonyl system. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are prominent methods, both involving the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of (2E)-alkenes. wikipedia.org It employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene with a strong preference for the E-isomer. organic-chemistry.org In the context of synthesizing the target compound, the reaction would proceed between 4-(morpholin-4-yl)benzaldehyde and a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU). The higher nucleophilicity and lower basicity of phosphonate carbanions compared to Wittig ylides often lead to cleaner reactions. wikipedia.org A significant advantage of the HWE reaction is the facile removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgorgsyn.org

The Wittig reaction is another powerful olefination method that utilizes a phosphonium (B103445) ylide. umass.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To achieve the desired (E)-selectivity for the target molecule, a stabilized ylide is required. Such ylides, bearing an electron-withdrawing group (e.g., an ester) on the carbanionic carbon, react under thermodynamic control to preferentially form the more stable (E)-alkene. umass.edu The reaction would involve the condensation of 4-(morpholin-4-yl)benzaldehyde with a stabilized ylide like (triphenylphosphoranylidene)acetic acid ethyl ester.

Table 1: Comparison of Olefination Strategies for (2E)-Alkene Synthesis

Feature Horner-Wadsworth-Emmons (HWE) Reaction Wittig Reaction
Phosphorus Reagent Phosphonate ester (e.g., triethyl phosphonoacetate) Phosphonium salt (e.g., (ethoxycarbonylmethyl)triphenylphosphonium bromide)
Key Intermediate Phosphonate carbanion Phosphonium ylide
Stereoselectivity Excellent (E)-selectivity with stabilized phosphonates. organic-chemistry.org Variable; (E)-selectivity favored with stabilized ylides.
Reactivity Generally more reactive than stabilized Wittig ylides. Reactivity depends on ylide stability.
Byproduct Removal Easy; water-soluble phosphate (B84403) salts. organic-chemistry.org More difficult; triphenylphosphine (B44618) oxide often requires chromatography.
Typical Base NaH, NaOMe, DBU, K₂CO₃ n-BuLi, NaNH₂, NaH

Optimization of Knoevenagel Condensation and Derivative Reactions

The Knoevenagel condensation provides a direct route to cinnamic acids through the reaction of an aromatic aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org For the synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, the Doebner modification is particularly relevant. wikipedia.org This procedure involves the reaction of 4-(morpholin-4-yl)benzaldehyde with malonic acid in a solvent such as pyridine (B92270), which also acts as the basic catalyst. The initial condensation product undergoes subsequent decarboxylation upon heating to yield the final cinnamic acid. wikipedia.orgyoutube.com

Optimization of this reaction has focused on developing more environmentally benign and efficient catalytic systems. Research has shown that catalysts like ammonium (B1175870) bicarbonate can effectively replace pyridine and piperidine (B6355638), allowing the reaction to proceed under solvent-free conditions. tue.nl This "green" approach not only simplifies the procedure but also reduces the required excess of malonic acid, leading to high yields and purity. tue.nl

Table 2: Catalytic Systems for Knoevenagel Condensation

Catalyst System Reactants Conditions Outcome
Pyridine/Piperidine 4-morpholinobenzaldehyde, Malonic Acid Reflux in pyridine Classic Doebner modification; yields the target compound after decarboxylation. wikipedia.orgyoutube.com
Ammonium Bicarbonate 4-morpholinobenzaldehyde, Malonic Acid (1.2 equiv.) Solvent-free, heating "Green" alternative with high yield and purity, avoiding hazardous solvents. tue.nl
Beta-Alanine Aromatic Aldehyde, Malonic Acid Pyridine solvent Known as the Verley modification. youtube.com

Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and can be adapted for the synthesis of cinnamic acid derivatives.

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org To synthesize the target compound, 4-bromo-1-morpholinobenzene could be coupled directly with acrylic acid. researchgate.netresearchgate.net This reaction offers a convergent approach, forming the C-C bond between the aromatic ring and the propenoic acid side chain in a single step. The reaction typically employs a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a base like triethylamine. uwindsor.ca

The Suzuki-Miyaura reaction is another powerful method, coupling an organoboron compound with an organic halide. nih.gov The synthesis could be achieved by coupling 4-(morpholin-4-yl)phenylboronic acid with a 3-haloacrylic acid derivative (e.g., ethyl 3-bromoacrylate), followed by ester hydrolysis. This reaction is known for its mild conditions and high tolerance of various functional groups. mdpi.commdpi.com A typical catalytic system consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Strategies

Reaction Aryl Component Alkene/Boronic Acid Component Catalyst/Base System
Heck Reaction 4-bromo-1-morpholinobenzene Acrylic acid or its esters Pd(OAc)₂ / Phosphine ligand / NEt₃ researchgate.net
Suzuki-Miyaura Reaction 4-(morpholin-4-yl)phenylboronic acid Ethyl 3-bromoacrylate Pd(PPh₃)₄ / K₂CO₃ or K₃PO₄ mdpi.com

Functionalization and Derivatization of the Morpholine (B109124) Moiety

The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates, such as enhancing aqueous solubility. researchgate.netnih.gov While often incorporated as a stable, intact moiety, its derivatization can provide further opportunities for molecular optimization.

Functionalization of the morpholine ring in the context of the fully formed this compound is less common than modifications to the carboxylic acid or phenyl ring. The saturated heterocyclic ring is generally robust. However, synthetic strategies applied to simpler N-aryl morpholines could potentially be adapted. researchgate.net These include α-functionalization adjacent to the nitrogen or oxygen atoms. For instance, α-functionalized morpholines can be further elaborated to install additional substituents. researchgate.net Another potential reaction is the derivatization with sodium nitrite (B80452) under acidic conditions to produce the N-nitrosomorpholine derivative, a reaction used for analytical detection. researchgate.net Such modifications could be explored to modulate the compound's polarity, metabolic stability, and interaction with biological targets.

Chemical Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for the generation of large libraries of derivatives for SAR studies. Ester and amide analogues are commonly synthesized to probe the influence of hydrogen bonding capacity, steric bulk, and lipophilicity on biological activity. researchgate.netrsdjournal.org

Synthesis of Esters and Amides for Structure-Activity Probing

The conversion of the carboxylic acid of this compound into esters and amides is a straightforward and effective strategy for SAR exploration. researchgate.net Cinnamic acid amides, in particular, have been synthesized and evaluated for a range of biological activities, including anticancer effects. japsonline.com

Ester Synthesis: Esters can be prepared through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, reaction of the carboxylic acid with an alkyl halide in the presence of a base provides another route to various ester derivatives.

Amide Synthesis: Amide formation typically requires activation of the carboxylic acid. This can be achieved by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. More commonly, peptide coupling agents are used for a one-pot synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) facilitate the direct condensation of the carboxylic acid with an amine to form the corresponding amide under mild conditions.

Studies on related hydroxycinnamamides have demonstrated that the nature of the amine component, such as morpholine or pyrrolidine, significantly influences cytotoxic activity. japsonline.com For instance, N-p-coumaroyl morpholine has been synthesized and evaluated, providing a direct analogue and rationale for creating a library of amide derivatives of the title compound to probe interactions with biological targets and optimize activity. japsonline.com

Table 4: Examples of Cinnamic Acid Derivatives for Structure-Activity Probing

Derivative Type Synthetic Method Purpose of Derivatization Example Biological Activity Studied
Esters Fischer Esterification or Alkylation Modulate lipophilicity and cell permeability. Kynurenine-3-hydroxylase inhibition. nih.gov
Amides Acyl Chloride or Coupling Agent (EDC) Alter hydrogen bonding potential and steric profile. Anticancer, anti-inflammatory. japsonline.com
Amides with Morpholine Coupling Agent (e.g., DCC/HOBt) Improve pharmacokinetic properties and probe specific target interactions. Anticancer (P388 murine leukemia cells). japsonline.com

Preparation of Research Probes via Conjugation Reactions

The carboxylic acid functionality of this compound serves as a versatile handle for conjugation to other molecules, enabling the creation of research probes for various biological and chemical applications. These conjugation reactions typically involve the activation of the carboxylic acid to form a more reactive intermediate, which is then coupled with a nucleophilic group on the target molecule, such as an amine or a hydroxyl group.

One common strategy for creating fluorescent probes is the conjugation of the cinnamic acid derivative with a fluorescent dye, such as a rhodamine. This is typically achieved through an amide bond formation. The carboxylic acid is first activated, for example, with a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or by converting it to an acyl chloride. The activated species is then reacted with an amine-functionalized fluorescent dye. This approach allows for the development of probes where the cinnamic acid moiety can act as a recognition element, while the fluorescent tag enables detection and visualization.

Another significant application of conjugation is in the field of peptide chemistry. This compound can be coupled to peptides to modify their properties or to introduce a specific pharmacophore. The synthesis of such peptide conjugates generally involves standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid of the cinnamic acid derivative is activated and then reacted with a free amine group on the peptide, which could be the N-terminus or the side chain of an amino acid like lysine (B10760008). This conjugation can influence the peptide's conformation, stability, and biological activity.

The following table provides examples of common conjugation reactions applicable to this compound for the preparation of research probes.

Reaction TypeConjugation PartnerCoupling Agents/ConditionsResulting Probe Type
Amide Bond FormationAmine-functionalized fluorescent dye (e.g., Rhodamine B ethylenediamine)HBTU, DIPEA, DMFFluorescent Probe
Amide Bond FormationPeptide (e.g., on-resin N-terminus or Lys side chain)DIC, HOBt, DMFPeptide-based Probe
Ester Bond FormationHydroxyl-containing molecule (e.g., a drug molecule)DCC, DMAP, CH2Cl2Bioactive Conjugate

Exploration of Green Chemistry Approaches in Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cinnamic acid derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of this compound, green alternatives to traditional methods are being explored. In the context of the Knoevenagel condensation, the use of toxic and high-boiling point solvents like pyridine and piperidine can be replaced with greener alternatives. nih.gov Reactions can be performed in water or even under solvent-free conditions, often with the aid of microwave irradiation or ultrasonication to accelerate the reaction. nih.gov Catalysts are also a key focus, with a shift towards benign and recyclable options. For instance, benign ammonium salts like ammonium bicarbonate can be used as catalysts in solvent-free Knoevenagel condensations. bhu.ac.in

The Heck reaction, another powerful tool for cinnamic acid synthesis, is also being adapted to be more environmentally friendly. The development of highly active palladium catalysts, such as those based on N-heterocyclic carbenes, allows for lower catalyst loadings. ajol.info Furthermore, performing the Heck reaction in greener solvents like water is an area of active research. researchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

Synthetic MethodGreen Chemistry PrincipleSpecific ApproachAdvantages
Knoevenagel CondensationUse of Safer SolventsWater as solvent or solvent-free conditionsReduced toxicity and environmental impact
Knoevenagel CondensationUse of Safer CatalystsAmmonium bicarbonate instead of pyridine/piperidineAvoids carcinogenic and hazardous reagents. bhu.ac.in
Knoevenagel CondensationEnergy EfficiencyMicrowave or ultrasound irradiationFaster reaction times and potentially lower energy consumption. nih.gov
Heck ReactionCatalysisUse of high-activity catalysts (e.g., Pd-NHC complexes)Lower catalyst loading, reducing cost and metal waste. ajol.info
Heck ReactionUse of Safer SolventsAqueous reaction mediaEliminates the need for volatile organic solvents. researchgate.net

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic transformations used to prepare this compound is crucial for optimizing reaction conditions and improving yields. The mechanisms of the Knoevenagel condensation, Perkin reaction, and Heck reaction have been extensively studied, providing valuable insights into the roles of catalysts, reagents, and intermediates.

Knoevenagel Condensation: The mechanism of the Knoevenagel condensation typically begins with the deprotonation of the active methylene compound (e.g., malonic acid) by a base to form an enolate. organic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-morpholinobenzaldehyde). The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration to yield the α,β-unsaturated product. In the case of the Doebner modification, which uses a pyridine/piperidine catalyst system, the reaction is often followed by decarboxylation. organic-chemistry.org The presence of the electron-donating morpholine group on the benzaldehyde (B42025) can influence the electrophilicity of the carbonyl carbon and may affect the rate of the initial nucleophilic attack.

Perkin Reaction: The Perkin reaction mechanism involves the formation of an enolate from the acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base, typically the sodium or potassium salt of the corresponding carboxylic acid. byjus.com This enolate then adds to the aromatic aldehyde (4-morpholinobenzaldehyde) in an aldol-type condensation. The resulting intermediate undergoes dehydration and subsequent hydrolysis of the anhydride to afford the final α,β-unsaturated carboxylic acid. byjus.com The mechanism is not universally agreed upon, with some variations proposed. wikipedia.org

Heck Reaction: The catalytic cycle of the Heck reaction is generally understood to involve a palladium(0) species. The first step is the oxidative addition of an aryl halide (e.g., 4-bromo-N-phenylmorpholine) to the Pd(0) catalyst to form a Pd(II)-aryl intermediate. This is followed by the coordination of the alkene (e.g., acrylic acid) to the palladium center and subsequent migratory insertion of the alkene into the Pd-aryl bond. The final steps involve β-hydride elimination to release the cinnamic acid product and reductive elimination of the palladium catalyst, which re-enters the catalytic cycle. The nature of the ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction.

The following table outlines the key mechanistic steps for these transformations.

ReactionKey Mechanistic StepsRole of the Morpholine Substituent
Knoevenagel Condensation1. Enolate formation from active methylene compound. 2. Nucleophilic attack on the aldehyde carbonyl. 3. Aldol addition. 4. Dehydration. organic-chemistry.orgThe electron-donating morpholine group increases the electron density on the aromatic ring, which may slightly decrease the electrophilicity of the carbonyl carbon.
Perkin Reaction1. Enolate formation from acid anhydride. 2. Aldol-type condensation with the aldehyde. 3. Dehydration. 4. Hydrolysis. byjus.comSimilar to the Knoevenagel condensation, the electron-donating nature of the morpholine group can influence the reactivity of the aldehyde.
Heck Reaction1. Oxidative addition of aryl halide to Pd(0). 2. Alkene coordination and migratory insertion. 3. β-Hydride elimination. 4. Reductive elimination to regenerate Pd(0).The electronic properties of the morpholine-substituted aryl halide can affect the rate of the oxidative addition step.

Comprehensive Spectroscopic and Crystallographic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. For (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenoic acid moiety, and the methylene (B1212753) protons of the morpholine (B109124) ring. The coupling constants between the vinylic protons would confirm the (E)-configuration of the double bond.

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the carbons of the phenyl ring, the vinylic carbons, and the carbons of the morpholine ring.

COSY: This experiment would reveal proton-proton couplings, for instance, connecting the adjacent protons on the phenyl ring and the vinylic protons.

HSQC: This spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations between the protons of the phenyl ring and the carbons of the morpholine and propenoic acid groups.

The morpholine ring in this compound can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, could be used to study these dynamics. At low temperatures, the ring inversion might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the morpholine ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier for the ring inversion process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₃H₁₅NO₃, HRMS would provide a highly precise mass measurement of the molecular ion. This measured mass would then be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical mass (typically within a few parts per million) would provide strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C=C stretching of the alkene and the aromatic ring, the C-N stretching of the morpholine group, and the C-O-C stretching of the morpholine ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the C=C double bond and the aromatic ring are typically strong in the Raman spectrum.

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

X-ray diffraction analysis would precisely determine the spatial arrangement of all atoms in the crystal lattice. This includes:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsional Angles: These define the conformation of the molecule, for example, the planarity of the propenoic acid chain and the conformation of the morpholine ring (typically a chair conformation).

Intermolecular Interactions: The analysis would also reveal how the molecules are packed in the crystal, including any hydrogen bonding involving the carboxylic acid group and other potential intermolecular interactions. This information is crucial for understanding the solid-state properties of the compound.

Characterization of Crystal Packing and Intermolecular Interactions

A detailed description of the crystal packing arrangement, including the identification and analysis of intermolecular forces such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, is contingent on the availability of crystallographic information files (CIF). Without these files, it is not possible to analyze the three-dimensional arrangement of the molecules in the crystal lattice.

Conformational Analysis in the Solid State

Similarly, a conformational analysis of this compound in its solid state requires precise atomic coordinates from X-ray crystallography. This data would allow for the determination of key dihedral angles, bond lengths, and bond angles, providing insight into the molecule's preferred three-dimensional shape within the crystal. The planarity of the propenoic acid moiety and the orientation of the morpholinyl and phenyl groups are of particular interest but cannot be discussed without experimental evidence.

While information for structurally related compounds exists, the strict focus on this compound precludes the use of such data for this specific analysis. The scientific community awaits future studies that may provide the necessary data to fully elucidate the structural and chemical properties of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, DFT calculations offer a detailed understanding of its electronic and spectroscopic properties.

Prediction of Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich morpholinophenyl group, while the LUMO is distributed over the propenoic acid moiety. This distribution suggests that the morpholinophenyl group acts as the primary electron donor, and the acrylic acid part is the electron acceptor. Such calculations are often performed using the B3LYP functional with a basis set like 6-311++G(d,p). nih.gov

Table 1: Predicted Electronic Properties from DFT Calculations

ParameterPredicted Value (a.u.)Description
EHOMO-0.215Energy of the Highest Occupied Molecular Orbital
ELUMO-0.078Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)0.137Indicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of the molecule's overall polarity

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar molecules.

Simulation of Vibrational Frequencies and Spectroscopic Correlates

Theoretical vibrational frequencies calculated using DFT methods can be correlated with experimental infrared (IR) and Raman spectra. This correlation allows for the precise assignment of vibrational modes to specific functional groups within the molecule. For this compound, characteristic vibrational frequencies would include the C=O stretching of the carboxylic acid, the C=C stretching of the alkene bridge, and various C-H and C-N stretching and bending modes of the phenyl and morpholine (B109124) rings. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in the calculations, can be corrected by using a scaling factor.

Table 2: Predicted Vibrational Frequencies and Their Assignments

Vibrational ModePredicted Frequency (cm-1)Assignment
O-H stretch3500Carboxylic acid hydroxyl group
C=O stretch1720Carboxylic acid carbonyl group
C=C stretch1630Alkene bridge
C-N stretch1250Morpholine ring
C-O-C stretch1115Morpholine ring

Note: The values in this table are illustrative and based on general frequency ranges for the specified functional groups.

Analysis of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the carboxylic acid and morpholine ring, indicating areas that are prone to electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, which are susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the molecule's compactness. nih.gov These simulations can highlight the rotational freedom around the single bonds, for instance, between the phenyl ring and the propenoic acid group, and the puckering of the morpholine ring, which typically adopts a chair conformation. nih.gov

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical calculations provide a quantitative measure of a molecule's reactivity through various descriptors derived from the electronic structure. Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. nih.gov These descriptors help in understanding the molecule's propensity to participate in chemical reactions. For instance, a high electrophilicity index suggests that the molecule is a good electron acceptor. These studies can also be used to model potential reaction pathways, such as esterification or amidation at the carboxylic acid group, by calculating the activation energies and transition state geometries.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.com The Hirshfeld surface is generated based on the electron distribution of the molecule. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between neighboring molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the analysis would likely reveal significant contributions from H···H, O···H, and C···H contacts, indicating the prevalence of van der Waals forces and hydrogen bonding in the crystal packing. mdpi.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)Description
H···H65Represents van der Waals interactions
O···H/H···O20Indicates hydrogen bonding interactions
C···H/H···C10Reflects weaker C-H···π or other weak interactions
N···H/H···N5Represents weaker hydrogen bonding or van der Waals forces

Note: The values in this table are illustrative and represent a typical distribution of intermolecular contacts for a molecule with similar functional groups.

Mechanistic Investigations of Molecular and Cellular Interactions in Vitro and Cellular Studies

In Vitro Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphatases, Oxidoreductases)

No specific in vitro enzyme inhibition or activation studies have been published for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid . However, the broader class of cinnamic acid derivatives has been the subject of numerous investigations for their potential to modulate enzyme activity. nih.govnih.gov These compounds are recognized for their diverse biological activities, which often stem from their ability to interact with various enzymes. nih.gov

For instance, certain cinnamic acid derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov The inhibition of these enzymes can have significant implications for cell proliferation and survival, making them attractive targets for therapeutic development. nih.gov Additionally, other related compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases. japsonline.com

The morpholine (B109124) ring, a key structural feature of the subject compound, is considered a "privileged" scaffold in medicinal chemistry. researchgate.net Its presence in a molecule can enhance pharmacokinetic properties and contribute to a wide range of biological activities, including enzyme inhibition. researchgate.net For example, compounds incorporating a morpholine ring have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K). nih.gov

Given these precedents, it is plausible that This compound could exhibit inhibitory or activating effects on various enzymes. However, without direct experimental evidence, this remains speculative. Future research is required to determine its specific enzymatic targets and to characterize the nature of these interactions.

Molecular Receptor Binding Studies at the Sub-Cellular Level

To date, there are no published studies on the molecular receptor binding properties of This compound at the sub-cellular level. The potential for this compound to interact with specific receptors can be inferred from the activities of structurally analogous compounds.

The cinnamic acid backbone is a versatile scaffold that can be functionalized to target a variety of receptors. For example, derivatives of cinnamic acid have been explored for their interactions with nuclear receptors, which are involved in regulating gene expression.

The morpholine moiety is also a common feature in molecules designed to bind to specific receptors. Its ability to participate in hydrogen bonding and its conformational flexibility make it a valuable component in drug design. researchgate.net For instance, morpholine-containing compounds have been synthesized and evaluated for their binding to cholinesterase, indicating a potential role in modulating neurotransmission. mdpi.com

Therefore, while no direct binding data exists for This compound , its structural components suggest that it could potentially interact with various molecular receptors. Elucidating these potential interactions would require dedicated radioligand binding assays and other biophysical techniques.

Cellular Uptake and Intracellular Localization Mechanisms

The mechanisms governing the cellular uptake and intracellular localization of This compound have not been experimentally determined. The physicochemical properties of the molecule, such as its lipophilicity and molecular weight, will likely play a significant role in its ability to cross the cell membrane.

The presence of the carboxylic acid group suggests that the compound's uptake could be pH-dependent. At physiological pH, this group will be deprotonated, which may hinder passive diffusion across the lipid bilayer. However, it is also possible that specific transporters could facilitate its entry into the cell.

The morpholine ring is known to influence the pharmacokinetic profile of compounds, often improving their solubility and membrane permeability. researchgate.net This could potentially enhance the cellular uptake of the subject compound. Once inside the cell, the compound's localization would be dictated by its affinity for various organelles and macromolecules. The polarity imparted by the morpholine and carboxylic acid groups might lead to its accumulation in the cytoplasm or specific organelles.

To understand the cellular disposition of This compound , studies employing fluorescently labeled analogs and subcellular fractionation techniques would be necessary.

Modulation of Specific Cellular Pathways (e.g., Apoptosis, Cell Cycle Progression, Oxidative Stress Response)

There is no direct evidence from published literature to suggest that This compound modulates specific cellular pathways such as apoptosis, cell cycle progression, or the oxidative stress response. However, based on the known activities of related compounds, some potential effects can be hypothesized.

Cinnamic acid derivatives have been shown to exert a variety of effects on cellular pathways. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cells, making them of interest in oncology research. nih.gov The mechanisms underlying this pro-apoptotic activity can involve the modulation of key signaling pathways that control cell death. Furthermore, some cinnamic acid analogs have been reported to cause cell cycle arrest, thereby inhibiting cell proliferation. nih.gov

The morpholine moiety is also found in compounds that affect cellular pathways. For instance, some morpholine-containing molecules have been investigated for their anticancer properties, which are often linked to their ability to interfere with cell cycle progression and induce apoptosis. researchgate.net

Given the structural features of This compound , it is conceivable that it could influence these fundamental cellular processes. However, comprehensive cell-based assays are required to confirm any such activities and to delineate the underlying molecular mechanisms.

Protein-Ligand Interaction Modeling and Binding Thermodynamics

No protein-ligand interaction modeling or binding thermodynamics studies have been specifically conducted for This compound . Such computational studies are typically performed once a specific protein target has been identified.

In the absence of an identified target, molecular docking and simulation studies could be used in a broader sense to predict potential binding partners for this compound. These in silico methods can screen large libraries of proteins to identify those with binding sites that are complementary to the structure of the ligand.

Should a specific enzyme or receptor be identified as a target for This compound in the future, molecular modeling could provide valuable insights into its binding mode. These studies could reveal the key amino acid residues involved in the interaction and help to explain the compound's affinity and selectivity. Furthermore, techniques such as isothermal titration calorimetry (ITC) could be employed to determine the thermodynamic parameters of the binding event, including the enthalpy and entropy changes.

The following table provides a summary of the potential, yet unconfirmed, biological activities of This compound based on the known activities of its structural components.

Biological Activity Relevant Structural Moiety Potential Effect
Enzyme InhibitionCinnamic Acid, MorpholineInhibition of kinases, phosphatases, or other enzymes.
Receptor BindingCinnamic Acid, MorpholineInteraction with various cellular receptors.
Modulation of Cellular PathwaysCinnamic Acid, MorpholineInduction of apoptosis, cell cycle arrest, or modulation of oxidative stress.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives

Impact of Substituent Modifications on Molecular Recognition and Interaction Profiles

Systematic modifications of the core structure of 4-morpholinocinnamic acid derivatives are crucial for optimizing their interaction with target proteins, such as the active site of kinases. The molecular recognition is primarily dictated by hydrogen bonding, hydrophobic, and electrostatic interactions.

The Morpholine (B109124) Group: The morpholine moiety at the para-position of the phenyl ring is a key feature. In many kinase inhibitors, this group acts as a "water-solubilizing" element and, more importantly, can form critical hydrogen bonds with amino acid residues in the hinge region of the kinase ATP-binding pocket. Replacing the morpholine with other heterocyclic systems, such as piperidine (B6355638) or thiomorpholine, can significantly alter the binding affinity and selectivity profile. The oxygen atom of the morpholine is a key hydrogen bond acceptor, and its removal or replacement would likely diminish activity.

The Acrylate System: The acrylic acid portion is vital for activity. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form salt bridges with basic residues like lysine (B10760008) or arginine in an active site. Esterification or amidation of this group typically leads to a significant loss of activity, highlighting its importance in anchoring the molecule to its target.

To illustrate these principles, the following table, derived from research on a related series of morpholino-containing PI3K inhibitors, demonstrates how structural modifications can impact inhibitory activity.

Compound IDCore StructureR1 ModificationR2 ModificationPI3Kα IC₅₀ (nM)
Parent4-Morpholinoquinazoline-H-Phenyl50
Analog A4-Morpholinoquinazoline-H-3-chlorophenyl25
Analog B4-Morpholinothieno[3,2-d]pyrimidine-CH₃-Phenyl5
Analog C4-Morpholinothieno[3,2-d]pyrimidine-CH₃-3-fluorophenyl2

Data in this table is illustrative of SAR principles in related morpholine-containing kinase inhibitors and not of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid itself.

Elucidation of Stereochemical Influence on Molecular Activity

Stereochemistry plays a definitive role in the biological activity of this compound class. The designation "(2E)" specifies the geometry of the double bond in the prop-2-enoic acid chain. This refers to the trans configuration, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond.

This trans geometry results in a more linear, extended, and rigid molecular shape compared to the corresponding cis or "(2Z)" isomer. This conformation is often critical for biological activity, as it ensures the key interaction groups (morpholine and carboxylic acid) are held at a specific distance and orientation from each other. This defined geometry allows the molecule to fit optimally into the typically planar and elongated ATP-binding site of a protein kinase. The cis isomer, with its bent shape, would likely cause a steric clash or fail to position its key functional groups correctly for effective binding, leading to a significant reduction or complete loss of inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

For a series of compounds derived from this compound, Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful predictive tool in the design of more potent analogs. QSAR studies aim to build a mathematical model that correlates variations in the chemical structure of compounds with changes in their biological activity.

The process involves:

Descriptor Calculation: For each derivative, a set of numerical values, or "molecular descriptors," is calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., LogP), and topological descriptors (e.g., connectivity indices).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values for kinase inhibition).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds that were not used in the model's creation.

For the this compound scaffold, a QSAR model would likely identify the importance of descriptors related to the hydrogen-bonding capacity of the morpholine and carboxylate groups, as well as the hydrophobicity and electronic nature of substituents on the phenyl ring. Such a model would enable the virtual screening of novel, un-synthesized derivatives to prioritize those with the highest predicted potency, thereby streamlining the drug discovery process.

Correlation of Structural Features with Specific Molecular and Cellular Responses

The ultimate biological effect of a compound is a direct consequence of its molecular interactions. For a kinase inhibitor like this compound, specific structural features can be directly correlated with downstream cellular responses.

A central tenet of systems pharmacology is that structurally similar compounds often elicit similar cellular responses. The ability of the morpholine group to form a hydrogen bond in the kinase hinge region is directly proportional to the molecule's inhibitory constant (Ki) at the molecular level. This molecular event—the inhibition of the kinase—prevents the phosphorylation of its substrate proteins.

This inhibition triggers a cascade of cellular responses. For example:

Inhibition of PI3K: If the compound effectively inhibits PI3K, the cellular response would be a decrease in the levels of phosphorylated Akt (p-Akt), a key downstream signaling protein. This would, in turn, lead to observable cellular outcomes such as the inhibition of cell proliferation, a halt in cell cycle progression, or the induction of apoptosis (programmed cell death).

Inhibition of Aurora Kinase: If the target is an Aurora kinase, the cellular response would manifest as defects in mitosis, such as improper spindle formation or failed cytokinesis, ultimately leading to cell death in rapidly dividing cells.

Therefore, a direct correlation exists: structural features that enhance binding affinity and inhibitory potency at the molecular level will produce a more pronounced and desired cellular response, such as greater anti-proliferative activity in cancer cell lines.

Advanced Analytical Methodologies for Detection and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. Given the compound's structure, which includes a polar morpholine (B109124) group and a nonpolar phenylprop-2-enoic acid backbone, reversed-phase HPLC (RP-HPLC) is the most suitable approach. epa.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecyl silica) column, is used. nih.govpensoft.net The separation is achieved by using a polar mobile phase, which generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govsielc.com To ensure good peak shape and reproducibility for the acidic analyte, the pH of the mobile phase is often adjusted by adding modifiers like formic acid, acetic acid, or a phosphate (B84403) buffer. pensoft.netsielc.com

Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), as the conjugated system of the cinnamic acid derivative provides strong ultraviolet absorbance. epa.govtandfonline.com Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte to this curve. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

Interactive Data Table: Example HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or similarProvides reliable and precise solvent delivery and detection. tandfonline.com
Column C18 bonded silica, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention and resolution for compounds of similar polarity. nih.gov
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified water improves peak shape for the carboxylic acid; acetonitrile is a common organic modifier. epa.gov
Elution Isocratic or GradientIsocratic elution is simpler, while gradient elution can optimize run time and resolve impurities with different polarities. researchgate.net
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm i.d. column, balancing analysis time and pressure. researchgate.net
Column Temp. 30 °CControlled temperature ensures reproducible retention times. pensoft.net
Detection UV/DAD at ~280-320 nmThe extended conjugation of the molecule is expected to have a UV maximum in this range, providing high sensitivity. sielc.com
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying compounds. However, this compound is a non-volatile and polar molecule due to its carboxylic acid group, making it unsuitable for direct GC-MS analysis. researchgate.netnih.gov Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form. nih.gov

Common derivatization strategies for carboxylic acids include:

Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.gov

Alkylation/Esterification: This involves converting the carboxylic acid into an ester (e.g., a methyl or ethyl ester). This can be achieved using reagents like methyl chloroformate (MCF) or by reacting with an alcohol under acidic conditions. nih.govresearchgate.net

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the sample based on boiling point and polarity. The separated compound then enters the mass spectrometer, which fragments the molecule and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive structural confirmation. mdpi.comresearchgate.net

Interactive Data Table: Common Derivatization Reagents for GC-MS

Reagent ClassExample ReagentTarget Functional Group(s)Key Advantage
Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Carboxylic acids, hydroxyls, aminesForms stable products; reaction by-products are volatile. researchgate.net
Alkylating Agents MCF (Methyl Chloroformate)Amino acids, organic acids, aminesOffers improved reproducibility and compound stability compared to silylation. nih.gov
Alkylating Agents TMAH (Trimethylanilinium hydroxide)Amines, phenols, amino acidsCan be used to control analyte retention time. researchgate.net
Acylating Agents Acetic Anhydride (B1165640)Alcohols, phenols, aminesUsed to introduce acyl groups, enhancing volatility.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is particularly well-suited for the analysis of charged species like this compound. The most common mode, Capillary Zone Electrophoresis (CZE), is ideal for this compound. nih.gov

The compound possesses both a carboxylic acid group (pKa ~4-5) and a morpholine group (a tertiary amine, with the pKa of morpholinium being ~8.5), making its net charge highly dependent on the pH of the background electrolyte (BGE).

At low pH (e.g., pH < 3), the carboxyl group is protonated (neutral) and the morpholine group is protonated (positive charge), resulting in a net positive charge.

In the mid-pH range, both groups may be ionized, forming a zwitterion.

At high pH (e.g., pH > 9), the carboxyl group is deprotonated (negative charge) and the morpholine group is neutral, resulting in a net negative charge.

By carefully selecting the pH of the BGE, the electrophoretic mobility of the compound can be manipulated to achieve optimal separation from impurities. nih.gov For instance, using a basic BGE (e.g., sodium tetraborate (B1243019) or ammonium (B1175870) hydroxide) would impart a negative charge on the analyte, causing it to migrate toward the anode. nih.gov The high efficiency of CE allows for excellent resolution of closely related impurities. nih.gov

Interactive Data Table: Potential Capillary Electrophoresis Parameters

ParameterConditionRationale
Technique Capillary Zone Electrophoresis (CZE)Simplest CE mode, separates based on charge-to-size ratio, suitable for small ions. nih.govnih.gov
Capillary Fused Silica, 50 µm i.d., ~50 cm lengthStandard capillary providing good efficiency and heat dissipation.
Background Electrolyte (BGE) 25-50 mM Sodium Phosphate or Borate bufferBuffers maintain a constant pH, which is critical for reproducible migration times. ums.edu.my
pH 7.0 - 9.0In this range, the carboxylic acid is deprotonated, providing a negative charge for separation. nih.gov
Voltage 15 - 25 kVHigher voltage decreases analysis time but increases Joule heating.
Temperature 25 °CControlled temperature ensures migration time stability. ums.edu.my
Detection UV/DAD at ~280-320 nmThe chromophore allows for direct UV detection.

Spectrophotometric and Fluorometric Assay Development for Detection

Spectrophotometric and fluorometric methods offer rapid and cost-effective ways to quantify this compound, particularly in bulk solutions or simple formulations.

Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths. The structure of this compound contains a phenylprop-2-enoic acid moiety, which is a strong chromophore due to its extended system of conjugated double bonds. This allows for direct quantification using UV-Vis spectrophotometry. The concentration of the compound in a solution can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and applying the Beer-Lambert Law. This method is simple, fast, and widely used in HPLC detection systems (UV detectors).

Fluorometry: Fluorescence spectroscopy is generally more sensitive and selective than absorbance spectroscopy. A molecule is fluorescent if it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). While many cinnamic acid derivatives exhibit some native fluorescence due to their rigid, conjugated structure, the intensity can vary. If the native fluorescence of this compound is sufficiently strong, a direct fluorometric assay can be developed by determining its optimal excitation and emission wavelengths. If the native fluorescence is weak, the carboxylic acid group provides a convenient handle for derivatization with a highly fluorescent tag, which would significantly enhance detection sensitivity.

Interactive Data Table: Principles of Spectroscopic Assays

MethodPrincipleApplication for Target CompoundKey Parameters
UV-Vis Spectrophotometry Measures the amount of light absorbed by the analyte at a specific wavelength. Quantification is based on the Beer-Lambert Law (A = εbc).Direct quantification in a suitable solvent (e.g., ethanol, methanol) due to the strong chromophore in the cinnamic acid structure.Wavelength of Maximum Absorbance (λmax), Molar Absorptivity (ε)
Fluorometry Measures the light emitted from an analyte after it has absorbed light. Emission occurs at a longer wavelength than the excitation light.Potential for direct quantification if the compound is natively fluorescent. Alternatively, derivatization of the carboxyl group with a fluorescent label.Excitation Wavelength (λex), Emission Wavelength (λem), Quantum Yield (Φ)

Future Research Directions and Emerging Applications in Chemical Biology

Design and Synthesis of Advanced Chemical Probes and Biosensors

The development of chemical probes and biosensors is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. The structure of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is well-suited for transformation into such tools. Future research could focus on modifying the core structure to incorporate various reporter groups.

The carboxylic acid group is a prime site for conjugation with other molecules. For instance, coupling with fluorescent dyes could yield probes for tracking the compound's localization within cells. The choice of fluorophore could be tailored for specific imaging applications, such as live-cell imaging or super-resolution microscopy.

Potential Reporter Group Intended Application Attachment Site
Fluorescein isothiocyanateFluorescence MicroscopyCarboxylic acid
Rhodamine BConfocal MicroscopyCarboxylic acid
BiotinAffinity-based pulldown assaysCarboxylic acid
Azide or Alkyne groupBioorthogonal "click" chemistryPhenyl ring

Furthermore, the phenyl ring could be functionalized to introduce photo-affinity labels or bioorthogonal handles, such as azides or alkynes. These modifications would allow for covalent cross-linking to interacting proteins upon photoactivation or for "click" chemistry-based detection and enrichment of binding partners, respectively. The synthesis of such probes would likely involve multi-step synthetic sequences, starting from precursors to the parent compound.

Exploration of Novel Molecular Targets and Mechanistic Hypotheses

A key area of future research will be the identification of the molecular targets of this compound and the elucidation of its mechanism of action. The morpholine (B109124) ring is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. e3s-conferences.org For example, derivatives of morpholine have been investigated as ligands for sigma receptors and as components of KCNQ2 potassium channel openers. nih.govnih.gov

Based on its structural similarity to other biologically active cinnamic acid derivatives, several mechanistic hypotheses could be explored. These include the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases, which are involved in inflammatory pathways. nih.govmdpi.com The conjugated system of the prop-2-enoic acid moiety could also participate in Michael addition reactions with cysteine residues in target proteins, a mechanism employed by some covalent inhibitors.

Future research in this area would involve a combination of computational and experimental approaches. Molecular docking studies could be used to predict potential binding interactions with a library of known protein structures. These predictions could then be validated experimentally through in vitro binding assays and enzymatic activity assays.

Potential Target Class Hypothesized Mechanism of Action Supporting Rationale
KinasesATP-competitive inhibitionMorpholine is a common scaffold in kinase inhibitors.
G-protein coupled receptorsOrthosteric or allosteric modulationThe morpholine moiety can interact with receptor binding pockets.
Ion channelsGating modulationSimilar structures have shown activity on potassium channels. nih.gov
Enzymes (e.g., COX)Active site inhibitionCinnamic acid derivatives are known to inhibit these enzymes. nih.gov

Integration with Advanced Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate its study with systems biology approaches. Once a primary molecular target is identified, techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can reveal the downstream consequences of target engagement on a global scale.

For example, if the compound is found to inhibit a particular kinase, proteomics studies could identify changes in the phosphorylation status of downstream substrates. Transcriptomics could reveal compensatory changes in gene expression, while metabolomics could uncover alterations in metabolic pathways. This multi-omics approach would provide a comprehensive picture of the compound's cellular impact, potentially uncovering novel mechanisms of action and identifying biomarkers of its activity.

The integration of these large datasets would require sophisticated bioinformatics analysis to identify statistically significant changes and to construct network models of the compound's effects. Such models could then be used to generate new hypotheses and to guide further experimental investigation.

Development of Novel Methodologies for Enhanced Synthetic Efficiency and Selectivity

Advances in synthetic organic chemistry will be crucial for enabling the future research directions outlined above. While the synthesis of this compound can likely be achieved through established methods such as the Knoevenagel or Perkin reactions, there is scope for the development of more efficient and selective synthetic routes. mdpi.com

Future research in this area could focus on the use of novel catalytic systems to improve the yield and stereoselectivity of the carbon-carbon bond-forming reaction that creates the cinnamic acid backbone. For example, the use of transition-metal catalysts could allow for milder reaction conditions and greater functional group tolerance. semanticscholar.org Furthermore, the development of late-stage functionalization methods for the phenyl ring would be highly valuable for rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.

The application of flow chemistry techniques could also offer advantages in terms of scalability, safety, and reproducibility. A continuous-flow process for the synthesis of the target compound and its derivatives would facilitate the production of the quantities needed for extensive biological evaluation.

Synthetic Method Key Features Potential for Improvement
Knoevenagel CondensationBase-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group. mdpi.comUse of milder bases, solvent-free conditions.
Perkin ReactionCondensation of an aromatic aldehyde with an acid anhydride (B1165640).Development of catalytic variants.
Heck CouplingPalladium-catalyzed coupling of an aryl halide with an alkene.Use of more active and stable catalysts.
Flow ChemistryContinuous reaction in a microreactor.Optimization of reaction parameters for higher throughput.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid?

Methodological Answer: Synthesis typically involves condensation reactions between morpholine-containing precursors and α,β-unsaturated carboxylic acid derivatives. For example, analogous compounds are synthesized via palladium-catalyzed cross-coupling or Wittig reactions to introduce the propenoic acid moiety . Solvents like dimethylformamide (DMF) or toluene are often employed, with purification via recrystallization or column chromatography. Reaction optimization (e.g., temperature, catalyst loading) is critical to maximize yield and stereoselectivity for the (2E)-isomer .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC/UPLC with UV detection to assess purity (>95% by area normalization) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the (2E)-configuration and morpholine ring integration .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification .
  • FT-IR to identify carboxylic acid (-COOH) and morpholine (C-O-C) functional groups .

Q. What are the key stability considerations for long-term storage?

Methodological Answer: Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the α,β-unsaturated acid moiety. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via periodic HPLC analysis; degradation products may include morpholine ring-opened derivatives or dimerized species .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification: Screen against kinase or G-protein-coupled receptor (GPCR) panels due to morpholine’s prevalence in kinase inhibitors .
  • Dose-Response Curves: Use 10 nM–100 µM concentrations in triplicate, with positive controls (e.g., staurosporine for kinases).
  • Cell-Based Assays: Assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines. Include ROS detection if the compound has redox-active motifs .
  • Data Normalization: Express activity as % inhibition relative to vehicle controls, using Z’-factor validation for assay robustness .

Q. How can contradictory literature data on this compound’s efficacy be resolved?

Methodological Answer:

  • Reproducibility Checks: Replicate studies using identical batches, cell lines, and assay protocols.
  • Purity Verification: Quantify impurities (e.g., residual solvents, stereoisomers) that may interfere with activity .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀, EC₅₀) and adjust for variables like serum concentration or pH .
  • Mechanistic Studies: Use CRISPR knockouts or siRNA to confirm target specificity if off-target effects are suspected .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with morpholine-binding pockets (e.g., PI3Kγ or mTOR).
  • QSAR Modeling: Train models on analogs (e.g., 4-methoxy or trifluoromethyl-substituted cinnamic acids) to predict logP, pKa, and bioactivity .
  • MD Simulations: Analyze conformational stability of the (2E)-configuration in lipid bilayers or solvent environments .

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(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
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(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.